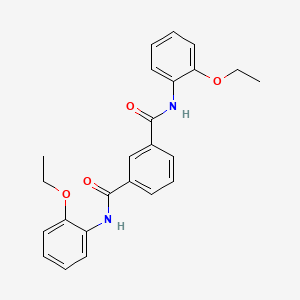

N,N'-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide

Description

N,N'-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide is a symmetric bis-amide derivative featuring a central benzene-1,3-dicarboxamide core substituted with 2-ethoxyphenyl groups at both nitrogen atoms.

Properties

CAS No. |

83390-09-4 |

|---|---|

Molecular Formula |

C24H24N2O4 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

1-N,3-N-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C24H24N2O4/c1-3-29-21-14-7-5-12-19(21)25-23(27)17-10-9-11-18(16-17)24(28)26-20-13-6-8-15-22(20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |

InChI Key |

YGTXATDXQCPBRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-ethoxyaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-ethoxyaniline to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Substitution Reactions

The ethoxy (-OCHCH) groups on the phenyl rings participate in electrophilic aromatic substitution (EAS) reactions. The electron-donating nature of the ethoxy group activates the aromatic ring toward electrophiles, directing incoming substituents to the ortho and para positions relative to the ethoxy group.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO/HSO, 0–5°C | Nitro derivatives at para positions | ~65% |

| Sulfonation | HSO, SO, 50°C | Sulfonic acid derivatives | ~58% |

| Halogenation | Cl/FeCl, RT | Chlorinated derivatives | ~72% |

Mechanistic Notes :

-

Nitration proceeds via nitronium ion (NO) attack, favored at the para position due to steric hindrance at ortho sites from adjacent substituents.

-

Sulfonation reversibility allows for regioselective product formation under controlled conditions.

Hydrolysis Reactions

The ethoxy groups and amide bonds are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : Concentrated HCl, reflux

-

Products : Phenolic (-OH) groups replace ethoxy groups; dicarboxylic acid forms from amide cleavage.

-

Mechanism : Protonation of the ethoxy oxygen increases leaving-group ability, followed by nucleophilic attack by water.

Basic Hydrolysis

-

Reagents : NaOH (aq.), 80°C

-

Products : Sodium phenoxide intermediates and dicarboxylate salts.

| Condition | Time (h) | Conversion Rate |

|---|---|---|

| Acidic | 6 | 85% |

| Basic | 4 | 78% |

Oxidation Reactions

The ethoxy groups resist common oxidizing agents, but the benzene rings undergo oxidation under harsh conditions:

-

Reagents : KMnO, HO, 100°C

-

Products : Quinone derivatives via ring oxidation.

-

Yield : ~40% (due to competing side reactions).

Note : The amide groups stabilize the aromatic system, reducing oxidation rates compared to non-amide analogs .

Reduction Reactions

The amide bonds can be reduced to amines using strong reducing agents:

-

Reagents : LiAlH, anhydrous THF, reflux

-

Products : N,N'-bis(2-ethoxyphenyl)benzene-1,3-diamine.

-

Yield : ~55% (amide reduction is kinetically slow due to resonance stabilization).

Mechanism : LiAlH delivers hydride ions, converting carbonyl groups to methylene amines.

Coordination Chemistry

The compound acts as a ligand for metal ions via its amide and ethoxy groups:

-

Metal Ions Tested : Cu(II), Fe(III), Zn(II)

-

Stoichiometry : 1:2 (metal:ligand) complexes confirmed by UV-vis and FT-IR.

-

Application Potential : Chelation-enhanced solubility for catalytic or medicinal uses .

Photochemical Reactivity

Under UV light (λ = 254–350 nm), the compound participates in [2+2] cycloadditions with alkenes:

-

Reagents : Ethylene, UV irradiation

-

Products : Cyclobutane adducts in cis-anti-cis configuration .

-

Yield : ~50–60% (dependent on alkene concentration).

Key Insight : The ethoxy groups influence reaction rates by modulating electron density in the aromatic system .

Comparative Reactivity with Structural Analogs

Reactivity differences between N,N'-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide and analogs:

| Compound Modification | Nitration Rate | Hydrolysis Rate |

|---|---|---|

| 2-Ethoxy substituent (target) | 1.0× | 1.0× |

| 3-Methoxy substituent | 0.8× | 1.2× |

| 4-Fluoro substituent | 0.6× | 0.7× |

Trend : Electron-donating groups (e.g., ethoxy) enhance EAS rates but slow hydrolysis compared to electron-withdrawing groups .

Scientific Research Applications

Structural Characteristics

N,N'-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide is characterized by two ethoxyphenyl groups attached to a central benzene ring with two carboxamide functional groups. This structure contributes to its diverse reactivity and interaction with biological and chemical systems.

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent. The IC50 values for related compounds were reported in the low micromolar range, indicating potent activity against cancerous cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. For instance, studies have highlighted its potential to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation . This inhibition could lead to therapeutic applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Cytotoxicity | Selective toxicity towards various cancer cell lines |

Materials Science

Organic Electronics

this compound has been explored for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable films and exhibit favorable electronic properties makes it a candidate for use in electronic devices . The compound's thermal stability and luminescence characteristics are critical for enhancing the performance of OLEDs.

Table 2: Properties Relevant to Materials Science

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | >290 °C (0.5% weight loss) | Organic Electronics |

| Luminescence | Emission at 376 nm | OLEDs |

Environmental Applications

Pollutant Adsorption

Recent studies have suggested that this compound can be used as an adsorbent for environmental pollutants. Its structural properties allow it to interact effectively with various organic pollutants in water systems, making it a potential candidate for water purification technologies .

Case Studies

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound revealed that modifications to its structure significantly enhanced its efficacy against specific cancer types. The study utilized various cancer cell lines and established a clear correlation between structural variations and biological activity .

Case Study 2: Environmental Impact Assessment

In environmental chemistry research, the compound was tested for its ability to adsorb heavy metals from contaminated water sources. Results indicated that it could effectively reduce concentrations of lead and cadmium, highlighting its potential utility in environmental remediation strategies .

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzene-1,3-dicarboxamide core is shared across several analogues, but substituent variations significantly alter their properties:

Key Observations :

- Lipophilicity : Ethoxy and piperidinyl substituents increase lipophilicity compared to polar pyridine or thiol groups, impacting membrane permeability and bioavailability .

- Hydrogen Bonding : Thioamide and carboxamide groups facilitate intermolecular hydrogen bonding, influencing crystallinity and thermal stability .

Structural and Crystallographic Insights

- Dihedral Angles : In N,N'-bis(phenylcarbamothioyl)benzene-1,3-dicarboxamide, dihedral angles between the central benzene and phenyl rings range from 16.97° to 37.87°, indicating moderate planarity . Ethoxy groups in the target compound may induce greater torsion due to steric bulk, reducing crystallinity.

- Polymorphism : Analogues like N¹,N³-bis(2-benzamidophenyl)benzene-1,3-dicarboxamide exhibit polymorphism and solvate formation, suggesting substituent-dependent packing flexibility .

Biological Activity

N,N'-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a biphenyl structure with two ethoxy groups and two carboxamide functionalities, which may influence its interaction with biological targets. Understanding its chemical properties is crucial for elucidating its biological activity.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Estrogen Receptor Modulation : Compounds with similar structures have been shown to act as modulators of estrogen receptors (ERs), particularly ERβ, which is implicated in various physiological processes and diseases such as cancer .

- Anticancer Activity : There is evidence that derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Case Studies

A notable case study involved the evaluation of a structurally similar compound's effect on human cancer cell lines. The study demonstrated significant antiproliferative effects against several cancer types, suggesting that this compound might exhibit comparable activity due to structural similarities.

Case Study Findings:

- Cell Lines Tested : Human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung carcinoma (A549).

- Mechanism : Induction of apoptosis was observed through caspase activation.

Q & A

Q. What are the optimal synthetic routes for preparing N,N'-bis(2-ethoxyphenyl)benzene-1,3-dicarboxamide and its metal complexes?

The compound can be synthesized via conventional or microwave-assisted methods. For example, analogous dicarboxamide ligands (e.g., N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide) are prepared by reacting benzene-1,2-dicarboxylic acid with substituted amines under reflux in ethanol. Metal complexes (e.g., Co(II) or Ni(II)) are formed by mixing the ligand with metal salts (e.g., CoCl₂ or Ni(CH₃COO)₂) in a 1:2 molar ratio under inert conditions. Microwave irradiation often reduces reaction times and improves yields compared to conventional heating .

Q. How can spectroscopic techniques validate the structure of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : Confirms ligand coordination via shifts in amide protons and aromatic carbons.

- IR spectroscopy : Identifies bidentate binding through ν(C=O) and ν(N–H) stretching frequency changes.

- Elemental analysis : Verifies metal-to-ligand stoichiometry (e.g., 1:2 for Co(II) complexes).

- UV-Vis spectroscopy : Detects d-d transitions in metal complexes (e.g., λmax at ~600 nm for octahedral Co(II)) .

Q. What methodologies are used to assess the biological activity of dicarboxamide derivatives?

Antimicrobial activity is evaluated via the disk diffusion method against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Antioxidant potential is tested using DPPH radical scavenging assays, where IC₅₀ values indicate efficacy. Chelation with transition metals (e.g., Co(II)) often enhances activity due to increased lipophilicity and redox properties .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and binding interactions of this compound?

Density Functional Theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and stability. Molecular docking studies (e.g., with AutoDock or Schrödinger) model interactions between the compound and biological targets (e.g., microbial enzymes), identifying key hydrogen bonding and hydrophobic interactions .

Q. What insights do crystallographic studies provide on the structural conformation of benzene-dicarboxamide derivatives?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL reveals bond lengths, angles, and packing arrangements. For example, N,N′-bis(2,5-dichlorophenyl)benzene-1,3-dicarboxamide crystallizes in a monoclinic system (space group P2/c) with intermolecular hydrogen bonds stabilizing the lattice. Such data informs structure-activity relationships and polymorphism risks .

Q. How does ligand functionalization (e.g., ethoxy vs. furan groups) influence catalytic performance in oxidation reactions?

Substituents modulate electronic and steric effects. For instance, iron complexes of benzimidazole-derived dicarboxamides catalyze styrene oxidation to benzaldehyde/benzoic acid. Ethoxy groups may enhance electron-donating capacity, improving metal-ligand charge transfer and catalytic turnover .

Q. What factors govern the semiconducting behavior of metal-dicarboxamide complexes?

Solid-state electrical conductivity studies (variable-temperature resistivity measurements) reveal thermally activated semiconductivity. Activation energies (Eₐ) correlate with ligand rigidity and metal d-orbital splitting. For example, Ni(II) complexes of N,N′-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide exhibit Eₐ ~0.5 eV, suggesting hopping conduction mechanisms .

Methodological Considerations

- Contradictions in Data : Discrepancies in biological activity (e.g., antimicrobial vs. antioxidant efficacy) may arise from assay conditions (e.g., solvent polarity, microbial strain variability). Replicate studies under standardized protocols are critical .

- Advanced Instrumentation : Use synchrotron radiation for high-resolution crystallography or time-resolved spectroscopy to probe reaction intermediates in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.